![molecular formula C24H33F3N4O2 B3057972 HSD Inhibitor 23 CAS No. 868604-75-5](/img/structure/B3057972.png)
HSD Inhibitor 23
Descripción general
Descripción
HSD Inhibitor 23 is a chemical compound that has been identified as a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in various tissues, including adipose tissue, liver, and brain. The inhibition of this enzyme has been shown to have potential therapeutic benefits in the treatment of various metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome.
Aplicaciones Científicas De Investigación
1. 17β-Hydroxysteroid Dehydrogenase Inhibition and Cancer Treatment
17β-Hydroxysteroid dehydrogenase (17β-HSD) enzymes play a crucial role in the biosynthesis of active steroids. The inhibition of these enzymes is a significant approach for treating estrogen- and androgen-dependent cancers, as well as osteoporosis. Research has shown that certain cholic acid analogs, including HSD Inhibitor 23, can inhibit 17β-HSD, particularly 17β-HSD2, which is relevant for developing potential therapeutics in this area (Al-Masoudi et al., 2018).
2. Metabolic Syndrome and Diabetes Management
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, like this compound, have been studied for their potential to treat metabolic syndromes, such as cardiovascular diseases, obesity, and diabetes. The inhibition of 11β-HSD1 can lead to improved metabolic profiles, suggesting potential benefits in managing these conditions (Balam et al., 2015).
3. Intracellular Glucocorticoid Modulation
Modulation of intracellular glucocorticoid concentrations is another application of HSD Inhibitors, including this compound. This regulation is crucial in the treatment of metabolic syndrome, where selective inhibition of 11β-HSD1 over 11β-HSD2 is desired. Pharmacophore models and virtual screening methods have been employed to refine and identify novel and selective 11β-HSD inhibitors, showing promise in this area of research (Vuorinen et al., 2014).
4. Osteoporosis Treatment
HSD Inhibitors, such as this compound, have been explored for their potential in treating osteoporosis. By inhibiting enzymes like 17β-HSD2, which inactivates estradiol into estrone, these inhibitors can help ameliorate estrogen deficiency, a key factor in osteoporosis (Vuorinen et al., 2014).
Propiedades
IUPAC Name |
N-(5-hydroxy-2-adamantyl)-2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F3N4O2/c1-22(2,21(32)29-20-16-9-15-10-17(20)13-23(33,11-15)12-16)31-7-5-30(6-8-31)19-4-3-18(14-28-19)24(25,26)27/h3-4,14-17,20,33H,5-13H2,1-2H3,(H,29,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLNSFMROWVHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469772 | |
Record name | HSD Inhibitor 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868604-75-5 | |
Record name | HSD Inhibitor 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.